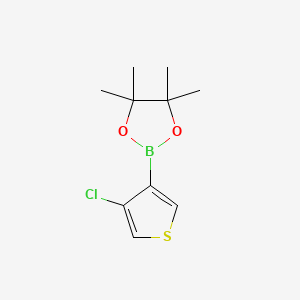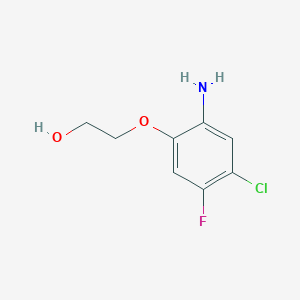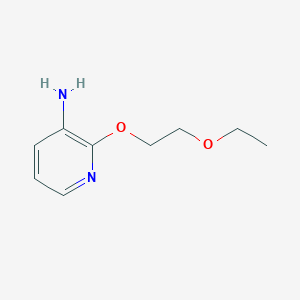
2-(2,6-Dichlorophenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dichlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the 2,6-dichlorophenyl group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity .
Another method involves the cyclization of appropriate precursors, such as the reaction of 2,6-dichlorophenyl azide with suitable alkenes under specific conditions .
Industrial Production Methods
Industrial production of azetidines often involves large-scale cycloaddition reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of these processes .
化学反応の分析
Types of Reactions
2-(2,6-Dichlorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The presence of the dichlorophenyl group allows for various substitution reactions, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized azetidines .
科学的研究の応用
2-(2,6-Dichlorophenyl)azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(2,6-Dichlorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique structure allow it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
類似化合物との比較
Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
2-Azetidinones: These are lactams with similar ring structures but different functional groups, commonly found in β-lactam antibiotics.
Uniqueness
2-(2,6-Dichlorophenyl)azetidine stands out due to its specific dichlorophenyl substitution, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
特性
分子式 |
C9H9Cl2N |
|---|---|
分子量 |
202.08 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)azetidine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)9(6)8-4-5-12-8/h1-3,8,12H,4-5H2 |
InChIキー |
UERAIUCRULWJPI-UHFFFAOYSA-N |
正規SMILES |
C1CNC1C2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


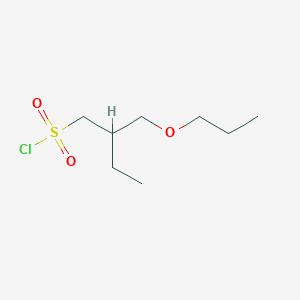

![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)

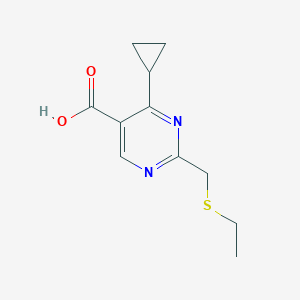
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
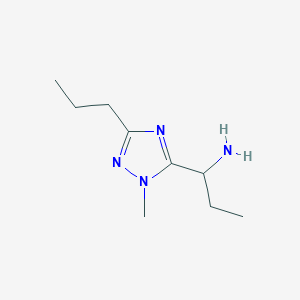
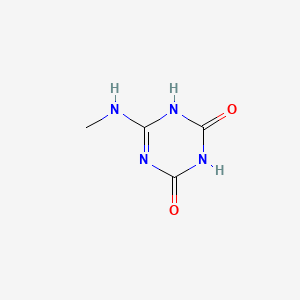
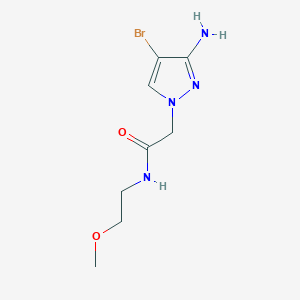

![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
